molecular formula C21H33N3O3 B3244002 N~1~,N~3~,N~5~-Tri-tert-butylbenzene-1,3,5-tricarboxamide CAS No. 160535-57-9

N~1~,N~3~,N~5~-Tri-tert-butylbenzene-1,3,5-tricarboxamide

Cat. No.: B3244002
CAS No.: 160535-57-9
M. Wt: 375.5 g/mol
InChI Key: QCHZUINRDLKKJX-UHFFFAOYSA-N
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Description

N~1~,N~3~,N~5~-Tri-tert-butylbenzene-1,3,5-tricarboxamide is an organic compound characterized by the presence of three tert-butyl groups attached to a benzene ring, each linked through an amide group. This compound is known for its steric hindrance due to the bulky tert-butyl groups, which can influence its reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~3~,N~5~-Tri-tert-butylbenzene-1,3,5-tricarboxamide typically involves the following steps:

    Starting Material: The synthesis begins with benzene-1,3,5-tricarboxylic acid.

    Amidation Reaction: The carboxylic acid groups are converted to amides using tert-butylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for N1,N~3~,N~5~-Tri-tert-butylbenzene-1,3,5-tricarboxamide are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~3~,N~5~-Tri-tert-butylbenzene-1,3,5-tricarboxamide can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of amide groups, the compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The amide groups can be oxidized or reduced under specific conditions, although the bulky tert-butyl groups provide steric protection.

    Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

    Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound can be formed.

    Oxidation: Oxidation of the amide groups can lead to the formation of carboxylic acids.

    Reduction: Reduction of the amide groups can yield the corresponding amines.

    Hydrolysis: Hydrolysis results in the formation of benzene-1,3,5-tricarboxylic acid and tert-butylamine.

Scientific Research Applications

N~1~,N~3~,N~5~-Tri-tert-butylbenzene-1,3,5-tricarboxamide has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.

    Biology: The compound’s steric hindrance properties make it useful in studying enzyme-substrate interactions and protein folding.

    Medicine: Research into its potential as a drug delivery agent or as a scaffold for drug design is ongoing.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N1,N~3~,N~5~-Tri-tert-butylbenzene-1,3,5-tricarboxamide is largely dependent on its application. In coordination chemistry, it acts as a ligand, coordinating with metal ions through its amide groups. In biological systems, its bulky structure can influence molecular interactions by providing steric hindrance, which can affect binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Tri-tert-butylbenzene: Lacks the amide groups, making it less reactive in certain chemical reactions.

    1,3,5-Tris(1,1-dimethylethyl)benzene: Another name for 1,3,5-Tri-tert-butylbenzene.

    1,3,5-Triisopropylbenzene: Similar structure but with isopropyl groups instead of tert-butyl groups, leading to different steric and electronic properties.

Uniqueness

N~1~,N~3~,N~5~-Tri-tert-butylbenzene-1,3,5-tricarboxamide is unique due to the presence of both bulky tert-butyl groups and reactive amide groups. This combination provides a balance of steric hindrance and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1-N,3-N,5-N-tritert-butylbenzene-1,3,5-tricarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O3/c1-19(2,3)22-16(25)13-10-14(17(26)23-20(4,5)6)12-15(11-13)18(27)24-21(7,8)9/h10-12H,1-9H3,(H,22,25)(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHZUINRDLKKJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=CC(=C1)C(=O)NC(C)(C)C)C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90729258
Record name N~1~,N~3~,N~5~-Tri-tert-butylbenzene-1,3,5-tricarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90729258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160535-57-9
Record name N~1~,N~3~,N~5~-Tri-tert-butylbenzene-1,3,5-tricarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90729258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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